(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound features a styrylsulfonyl group attached to a bicyclic framework containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
Similar compounds have been shown to undergo a concerted dissociative electron transfer (et) mechanism . This involves the reduction of the compound by a two-electron mechanism, resulting in a distonic radical-anion intermediate that undergoes a β-scission fragmentation .
Biochemical Pathways
It’s known that similar compounds can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Pharmacokinetics
The pharmacokinetic properties of (E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[22Similar compounds have been shown to have high gastrointestinal absorption, indicating good bioavailability .
Result of Action
The β-scission fragmentation of the distonic radical-anion intermediate, as seen in similar compounds, could potentially lead to various downstream effects depending on the cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions. The styrylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group or to alter the bicyclic structure.
Substitution: The styrylsulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group or modification of the bicyclic core.
Scientific Research Applications
(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfur and nitrogen metabolism.
Industry: It is used in the development of new materials with specific chemical properties, such as catalysts and polymers.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene and its substituted derivatives share a sulfur-containing ring structure.
Azabicyclo Compounds: Other azabicyclo compounds with different substituents can be compared to highlight the unique properties of (E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane.
Uniqueness
The uniqueness of this compound lies in its combination of a styrylsulfonyl group with a bicyclic core containing both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c15-18(16,7-6-11-4-2-1-3-5-11)14-9-13-8-12(14)10-17-13/h1-7,12-13H,8-10H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGFDGXFINFSTF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C1CS2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.